N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine
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Overview
Description
N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phthalazin-6-amine core with ethylsulfanyl and ethoxyphenyl groups attached, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a phthalazin-6-amine derivative reacts with 4-[2-(ethylsulfanyl)ethoxy]phenylsulfanyl under controlled conditions. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenylsulfanyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chloromethyl methyl ether (MOMCl) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group yields sulfoxides or sulfones, while reduction of a nitro group results in an amine.
Scientific Research Applications
N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-({4-[2-(Methylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine
- N-({4-[2-(Propylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine
Uniqueness
N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine stands out due to its specific ethylsulfanyl and ethoxyphenyl groups, which confer unique chemical properties and reactivity. These structural features make it particularly suitable for certain applications in synthetic chemistry and material science.
Properties
CAS No. |
817210-19-8 |
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Molecular Formula |
C18H19N3OS2 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-[4-(2-ethylsulfanylethoxy)phenyl]sulfanylphthalazin-6-amine |
InChI |
InChI=1S/C18H19N3OS2/c1-2-23-10-9-22-17-5-7-18(8-6-17)24-21-16-4-3-14-12-19-20-13-15(14)11-16/h3-8,11-13,21H,2,9-10H2,1H3 |
InChI Key |
LWPHVXYKFPUXLB-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOC1=CC=C(C=C1)SNC2=CC3=CN=NC=C3C=C2 |
Origin of Product |
United States |
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